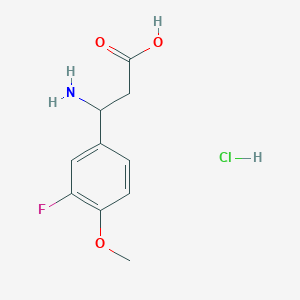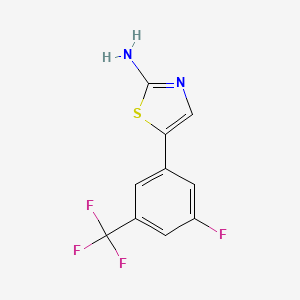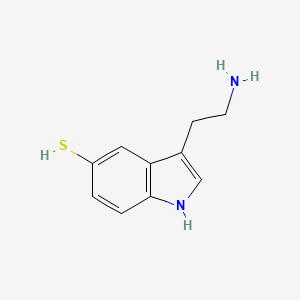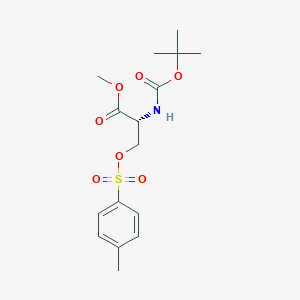
Methyl N-(tert-butoxycarbonyl)-O-tosyl-D-serinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(tert-butoxycarbonyl)-O-tosyl-D-serinate is a compound that features a tert-butoxycarbonyl (Boc) protecting group and a tosyl group. The Boc group is commonly used in organic synthesis to protect amines, while the tosyl group is often used to activate alcohols for nucleophilic substitution reactions. This compound is particularly useful in peptide synthesis and other organic transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(tert-butoxycarbonyl)-O-tosyl-D-serinate typically involves the protection of the amino group of D-serine with a Boc group, followed by the tosylation of the hydroxyl group. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide for the Boc protection . Tosylation is usually carried out using tosyl chloride (TsCl) in the presence of a base like pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous-flow reactors to improve efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-(tert-butoxycarbonyl)-O-tosyl-D-serinate undergoes several types of reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Substitution: Tosyl group displacement typically requires nucleophiles and bases like sodium hydride.
Deprotection: Boc group removal is commonly achieved using TFA or HCl in organic solvents.
Major Products
Substitution: Produces substituted serine derivatives.
Deprotection: Yields free amine derivatives of serine.
Applications De Recherche Scientifique
Methyl N-(tert-butoxycarbonyl)-O-tosyl-D-serinate is used in various scientific research applications:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in drug discovery and development for the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action for Methyl N-(tert-butoxycarbonyl)-O-tosyl-D-serinate involves the selective protection and activation of functional groups. The Boc group protects the amino group from unwanted reactions, while the tosyl group activates the hydroxyl group for nucleophilic substitution . This allows for precise control over the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate: Similar in structure but with a different substituent on the amino acid.
N-tert-butoxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine: Another Boc-protected amino acid derivative used in peptide synthesis.
Uniqueness
Methyl N-(tert-butoxycarbonyl)-O-tosyl-D-serinate is unique due to its dual protection strategy, which allows for selective reactions at different functional groups. This makes it highly versatile in synthetic organic chemistry and peptide synthesis.
Propriétés
Formule moléculaire |
C16H23NO7S |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
methyl (2R)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H23NO7S/c1-11-6-8-12(9-7-11)25(20,21)23-10-13(14(18)22-5)17-15(19)24-16(2,3)4/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m1/s1 |
Clé InChI |
VVBLIPVUGGNLGW-CYBMUJFWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C(=O)OC)NC(=O)OC(C)(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


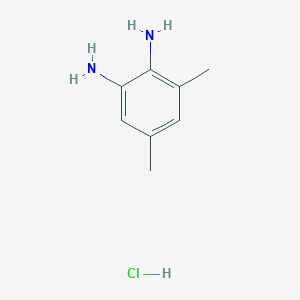
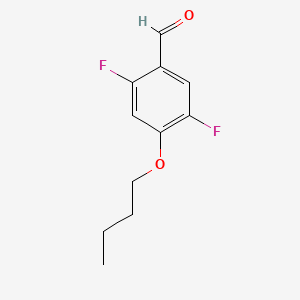
![2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033646.png)
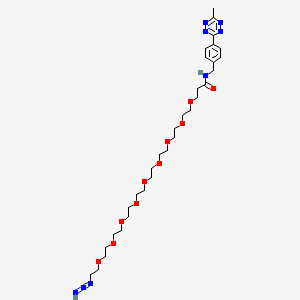
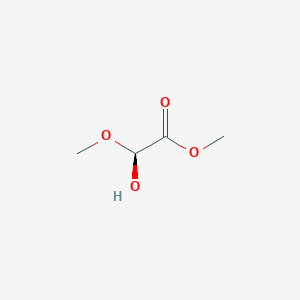

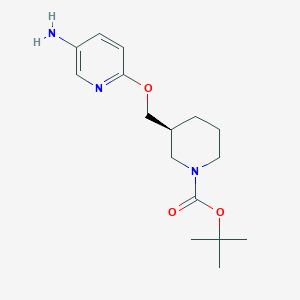

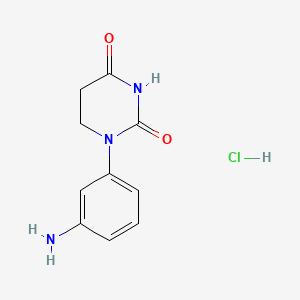
![N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14033664.png)
